molecular formula C17H16BrN5OS B11974707 3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide CAS No. 302917-86-8

3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974707
CAS No.: 302917-86-8
M. Wt: 418.3 g/mol
InChI Key: OYGGOIVEDRQQKD-VXLYETTFSA-N
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Description

3-(5-bromothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromothiophene moiety, a pyrazole ring, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxaldehyde, is prepared through bromination of thiophene-2-carboxaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine hydrate with ethyl acetoacetate, followed by cyclization.

    Condensation Reaction: The final step involves the condensation of the bromothiophene intermediate with the pyrazole derivative in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromothiophene moiety.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Cancer Research: The compound has been studied for its potential anticancer properties.

    Drug Design: It serves as a scaffold for designing new therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of organic semiconductors.

    Dye Synthesis: It is a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with active sites. The dimethylaminophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-(5-fluorothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of the bromine atom in 3-(5-bromothiophen-2-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and fluoro analogs. This enhances its utility in various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

302917-86-8

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16BrN5OS/c1-23(2)12-5-3-11(4-6-12)10-19-22-17(24)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-10H,1-2H3,(H,20,21)(H,22,24)/b19-10+

InChI Key

OYGGOIVEDRQQKD-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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